molecular formula C12H17N B13193121 7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

Cat. No.: B13193121
M. Wt: 175.27 g/mol
InChI Key: YDEYRZGFFOWVKK-UHFFFAOYSA-N
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Description

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. This specific compound is characterized by a methyl group at the 7th position and an isopropyl group at the 3rd position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced indole derivatives.

Scientific Research Applications

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family.

    2-Methylindole: Similar structure with a methyl group at the 2nd position.

    3-Methylindole: Similar structure with a methyl group at the 3rd position.

Uniqueness

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 3rd position and the methyl group at the 7th position differentiates it from other indole derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

7-methyl-3-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-6,8,11,13H,7H2,1-3H3

InChI Key

YDEYRZGFFOWVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CN2)C(C)C

Origin of Product

United States

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